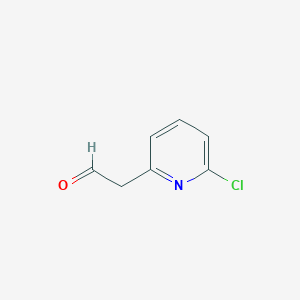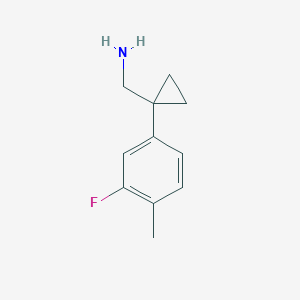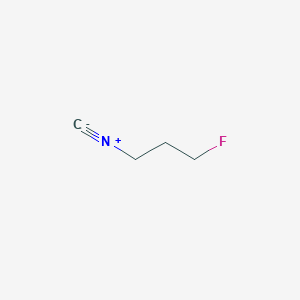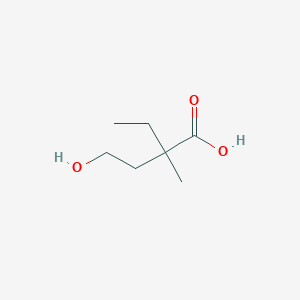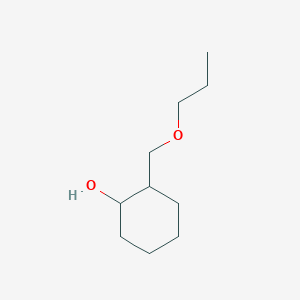
2-(Propoxymethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propoxymethyl)cyclohexan-1-ol is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is a colorless to pale yellow liquid or solid with a distinctive odor. This compound is soluble in organic solvents and slightly soluble in water . It is used as an intermediate in organic synthesis and as a solvent or additive in the chemical and pharmaceutical industries .
Méthodes De Préparation
2-(Propoxymethyl)cyclohexan-1-ol can be synthesized through various methods. One common method involves the reaction of cyclohexanone with propylene oxide in the presence of a suitable catalyst . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm . Another method involves the reduction of 2-(propoxymethyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-(Propoxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines . Major products formed from these reactions include 2-(propoxymethyl)cyclohexanone, 2-(propoxymethyl)cyclohexane, and substituted derivatives of this compound .
Applications De Recherche Scientifique
2-(Propoxymethyl)cyclohexan-1-ol has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities and interactions with biomolecules . In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development . In industry, it is used as a solvent, additive, and intermediate in the production of various chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(Propoxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways . It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(Propoxymethyl)cyclohexan-1-ol can be compared with other similar compounds such as cyclohexanol, 2-(methoxymethyl)cyclohexan-1-ol, and 2-(ethoxymethyl)cyclohexan-1-ol . These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the cyclohexane ring . The unique properties of this compound, such as its solubility and reactivity, make it distinct and suitable for specific applications .
Propriétés
Formule moléculaire |
C10H20O2 |
|---|---|
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(propoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-7-12-8-9-5-3-4-6-10(9)11/h9-11H,2-8H2,1H3 |
Clé InChI |
PZSBGQGJYKRWEL-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


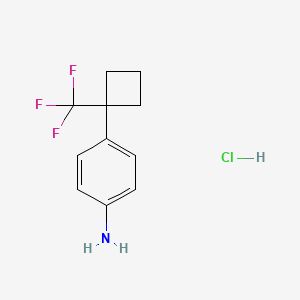
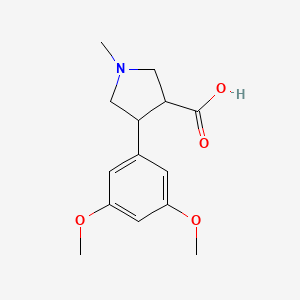

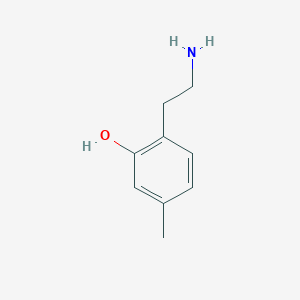

![1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
